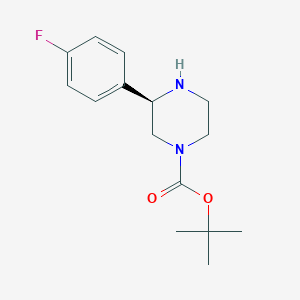
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-amine.
Substitution: Various esters and amides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase and topoisomerase, which are involved in DNA synthesis and repair . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity.
3-Methoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3-Methoxyphenylacetic acid: Studied for its role in brain chemistry.
Uniqueness
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its oxadiazole ring, which imparts specific electronic and steric properties This makes it a versatile compound in various chemical reactions and applications
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14) |
Clave InChI |
CEUJRCIQEYJCTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
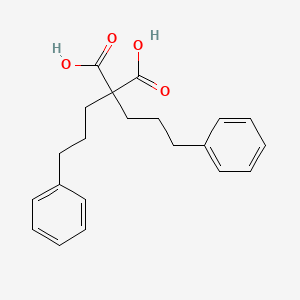

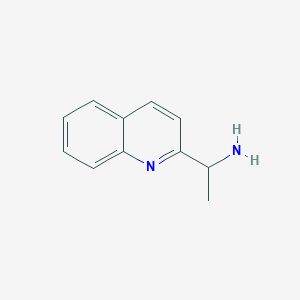
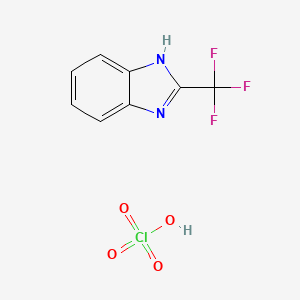
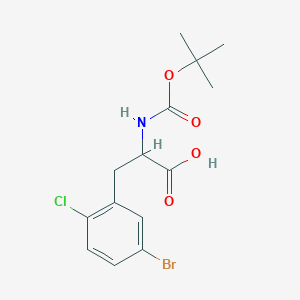
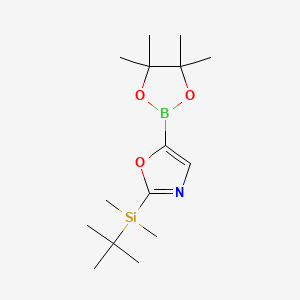
![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)
![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)

